
Propanedioic acid, 2,2'-oxybis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 2,2’-oxybis-, also known as malonic acid, is a dicarboxylic acid with the chemical formula C3H4O4. It is a white crystalline solid that is soluble in water and commonly used in organic synthesis. The compound is characterized by two carboxyl groups attached to a central carbon atom, making it a versatile building block in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Malonic acid can be synthesized through several methods. One classical method involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then hydrolyzed to produce malonic acid . Another method involves the hydrolysis of diethyl malonate or dimethyl malonate .
Industrial Production Methods
Industrial production of malonic acid typically involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is preferred due to its efficiency and cost-effectiveness . Additionally, microbial fermentation of renewable feedstocks has been explored as an environmentally friendly alternative .
Analyse Des Réactions Chimiques
Types of Reactions
Malonic acid undergoes various chemical reactions, including:
Decarboxylation: Heating malonic acid results in the loss of a carbon dioxide molecule, forming acetic acid.
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Decarboxylation: Typically requires heating to around 135-137°C.
Esterification: Requires an acid catalyst such as sulfuric acid and an alcohol.
Amidation: Involves the use of amines and often requires a dehydrating agent.
Major Products
Decarboxylation: Produces acetic acid.
Esterification: Produces esters such as diethyl malonate.
Amidation: Produces amides.
Applications De Recherche Scientifique
Malonic acid has a wide range of applications in scientific research:
Mécanisme D'action
Malonic acid acts as a competitive inhibitor of the enzyme succinate dehydrogenase in the Krebs cycle. It binds to the active site of the enzyme, preventing the usual substrate, succinate, from binding and undergoing dehydrogenation . This inhibition helps researchers study the metabolic pathways and energy production in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxalic acid: Another dicarboxylic acid with the formula C2H2O4.
Succinic acid: A dicarboxylic acid with the formula C4H6O4.
Fumaric acid: An unsaturated dicarboxylic acid with the formula C4H4O4.
Uniqueness
Malonic acid is unique due to its ability to undergo decarboxylation easily, making it a valuable intermediate in organic synthesis. Its role as a competitive inhibitor in the Krebs cycle also sets it apart from other dicarboxylic acids .
Propriétés
Numéro CAS |
55203-13-9 |
|---|---|
Formule moléculaire |
C6H6O9 |
Poids moléculaire |
222.11 g/mol |
Nom IUPAC |
2-(dicarboxymethoxy)propanedioic acid |
InChI |
InChI=1S/C6H6O9/c7-3(8)1(4(9)10)15-2(5(11)12)6(13)14/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14) |
Clé InChI |
KDBDEFYTFKYDHF-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)(C(=O)O)OC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



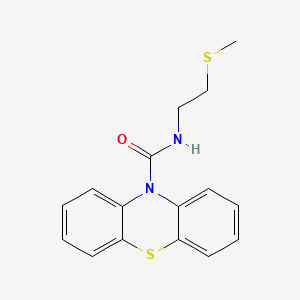
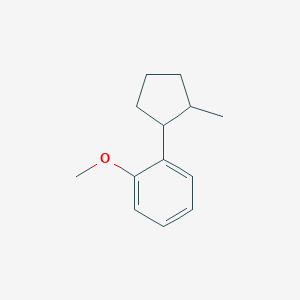
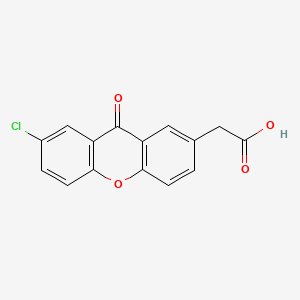
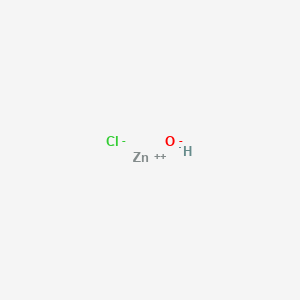
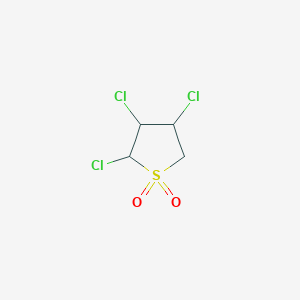
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
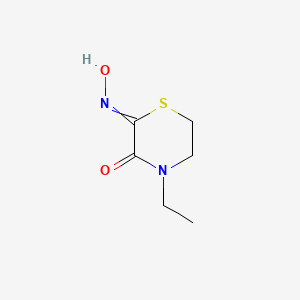
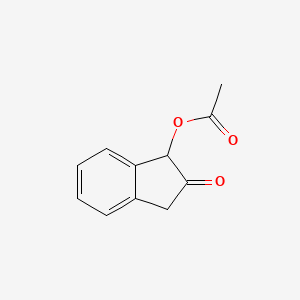
![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)
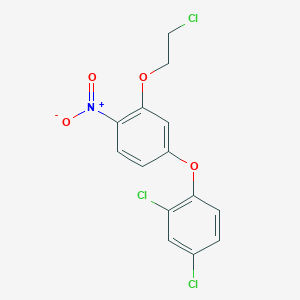
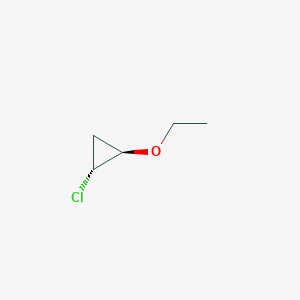
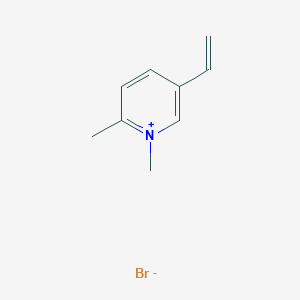
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
